3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
Overview
Description
3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic sulfonamide. The molecular formula of this compound is C₁₁H₈N₂O₆S₂, and it has a molecular weight of 328.321 Da
Preparation Methods
The synthesis of 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid typically involves the reaction of 3-nitroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is facilitated by the presence of a sulfonyl chloride, which helps in the formation of the sulfonamide linkage. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to ensure the proper formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, the sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, making the compound a potential antibacterial agent .
Comparison with Similar Compounds
3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid can be compared with other sulfanilides and thiophene carboxylic acids. Similar compounds include:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.
3-Nitroaniline: An aromatic amine with a nitro group, used in the synthesis of dyes and pigments
The uniqueness of 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6S2/c14-11(15)10-9(4-5-20-10)21(18,19)12-7-2-1-3-8(6-7)13(16)17/h1-6,12H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITCNTPVKZFUAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850635-41-5 | |
Record name | 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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